Ethyl 2-(4-nitrophenyl)butanoate
Description
Significance of Nitro-substituted Aromatic Esters in Organic Synthesis
Nitro-substituted aromatic esters represent a class of organic compounds with considerable importance in industrial and laboratory synthesis. sci-hub.se The functional diversity and unique chemical properties imparted by the nitro group make these compounds valuable intermediates. nih.gov The nitro group is strongly electron-withdrawing, a characteristic that significantly influences the reactivity of the aromatic ring and any associated functional groups. nih.govnumberanalytics.com This electronic effect is pivotal, as it can deactivate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position, while simultaneously activating the ring for nucleophilic aromatic substitution. nih.govnumberanalytics.com
The true synthetic utility of nitroaromatic compounds often lies in the chemical transformations of the nitro group itself. jsynthchem.com The reduction of the nitro group to an amine is one of the most fundamental and widely used reactions in organic synthesis. jsynthchem.com This transformation provides access to aromatic amines, which are crucial building blocks for a vast array of commercially important products, including pharmaceuticals, agrochemicals, dyes, and polymers. nih.govnumberanalytics.comjsynthchem.com Consequently, nitro-substituted aromatic esters serve as stable, accessible precursors to the corresponding amino-substituted aromatic esters, which are key components in the synthesis of more complex molecules. Their stability allows for the manipulation of other parts of the molecule, such as the ester functionality, before the final conversion of the nitro group.
Overview of the Structural Characteristics of Ethyl 2-(4-nitrophenyl)butanoate
This compound is an organic molecule that combines the structural features of a nitroaromatic compound and an aliphatic ester. Its core structure consists of a benzene (B151609) ring substituted with a nitro group (-NO₂) at the para-position (position 4). Attached to the benzene ring at position 1 is a butanoate group, with the ethyl ester functionality located at the second carbon of the butanoyl chain.
The key structural and chemical properties of this compound are summarized in the table below. The presence of the nitro group and the ester functional group, along with a chiral center at the alpha-carbon of the butanoate chain, defines its chemical reactivity and stereochemical properties. The molecule has a calculated topological polar surface area of 72.1 Ų, indicating a degree of polarity primarily due to the nitro and ester groups. guidechem.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 6973-78-0 | guidechem.com |
| Molecular Formula | C₁₂H₁₅NO₄ | guidechem.comguidechem.com |
| Molecular Weight | 237.255 g/mol | guidechem.comguidechem.com |
| Topological Polar Surface Area | 72.1 Ų | guidechem.com |
| Rotatable Bond Count | 5 | guidechem.com |
| Hydrogen Bond Acceptor Count | 4 | guidechem.com |
| Heavy Atom Count | 17 | guidechem.com |
| Complexity | 266 | guidechem.com |
Review of Existing Synthetic Methodologies for Analogous Phenylbutanoates and Nitroaromatic Compounds
The synthesis of this compound can be understood by reviewing the established methods for preparing its constituent parts: nitroaromatic compounds and phenylbutanoate derivatives.
Synthesis of Nitroaromatic Compounds: The most traditional and widely practiced method for synthesizing nitroaromatic compounds is through electrophilic aromatic substitution. researchgate.net This typically involves the nitration of an aromatic precursor using a mixture of concentrated nitric acid and sulfuric acid. nih.govnumberanalytics.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. numberanalytics.com While effective, this classical approach often requires harsh conditions and can generate significant acidic waste, posing environmental concerns. researchgate.net
To address these limitations, several alternative nitration methods have been developed. These include the use of nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄), which can offer milder reaction conditions. numberanalytics.com Other modern approaches involve Pd-catalyzed nitration of aryl chlorides or triflates and photocatalytic ipso-nitration of arylboronic acids, which provide greater functional group tolerance and regioselectivity. organic-chemistry.org
Synthesis of Phenylbutanoates: The synthesis of the phenylbutanoate structure can be achieved through various carbon-carbon bond-forming reactions. One common approach involves the alkylation of a phenylacetic acid derivative. For instance, a patent describes a method for producing 2-(4-nitrophenyl)butyric acid, a direct precursor to the target ester. patsnap.com In this method, a nitro-substituted phenyl halide (like 1-chloro-4-nitrobenzene) is reacted with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired butyric acid derivative. patsnap.com Another documented synthesis involves the direct alkylation of a substituted phenylacetonitrile (B145931) followed by hydrolysis of the nitrile to the carboxylic acid and subsequent esterification. A synthesis for ethyl α-(4-nitrophenyl)-butyrate has been described involving the reaction of the corresponding acid with ethyl iodide. prepchem.com
The table below outlines some general synthetic strategies applicable to the formation of nitroaromatics and phenylalkanoates.
| Target Structure | Methodology | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Nitroaromatic Ring | Electrophilic Aromatic Nitration | HNO₃ / H₂SO₄ | nih.govnumberanalytics.com |
| Nitroaromatic Ring | Nitration with Nitronium Salts | NO₂BF₄ | numberanalytics.com |
| Nitroaromatic Ring | Palladium-Catalyzed Nitration | Aryl Halides, NaNO₂, Pd-catalyst | organic-chemistry.org |
| Phenylalkanoate Chain | Malonic Ester Synthesis | Aryl Halide, Diethyl Malonate, Base | patsnap.com |
| Phenylalkanoate Chain | Alkylation of Phenylacetic Ester | Ethyl Phenylacetate, Base, Alkyl Halide | prepchem.com |
Research Gaps and Objectives for Comprehensive Investigation of this compound
Despite the general understanding of synthesizing nitroaromatics and phenylbutanoates, a detailed investigation into this compound reveals several research gaps. While synthetic routes to analogous compounds are documented, specific, high-yield, and environmentally benign methodologies tailored for this compound are not extensively reported in publicly available literature. The existing methods for similar compounds often involve harsh reagents or multiple steps, which may not be optimal. researchgate.netpatsnap.com
Furthermore, there is a lack of comprehensive data on the specific reactivity of this compound. Detailed kinetic and mechanistic studies of its synthesis and subsequent transformations, such as the reduction of the nitro group in the presence of the butanoate ester, are sparse. The potential applications of this compound as a specialized intermediate, for example, in the synthesis of novel pharmacologically active agents or functional materials, remain largely unexplored. Its potential biological activities or its utility as a chiral building block have not been thoroughly investigated.
Based on these gaps, the primary objectives for a comprehensive investigation should be:
Development of Optimized Synthesis: To develop and optimize a stereoselective, high-yielding, and scalable synthetic protocol for this compound using modern, sustainable chemical methods.
Thorough Physicochemical Characterization: To perform a complete spectroscopic and physicochemical characterization of the purified compound.
Investigation of Reactivity: To systematically study the chemical reactivity of the compound, focusing on the selective reduction of the nitro group and the hydrolysis/transesterification of the ester moiety to evaluate its utility as a versatile synthetic intermediate.
Exploration of Potential Applications: To investigate its potential as a precursor for the synthesis of novel heterocyclic compounds or as a substrate in biocatalytic transformations, thereby uncovering new avenues for its application in medicinal chemistry or materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-nitrophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-11(12(14)17-4-2)9-5-7-10(8-6-9)13(15)16/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEVBNULNXDPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285242 | |
| Record name | ethyl 2-(4-nitrophenyl)butanoate | |
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Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6973-78-0 | |
| Record name | Ethyl α-ethyl-4-nitrobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6973-78-0 | |
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| Record name | NSC 41162 | |
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| Record name | NSC41162 | |
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| Record name | ethyl 2-(4-nitrophenyl)butanoate | |
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| Record name | Benzeneacetic acid, α-ethyl-4-nitro-, ethyl ester | |
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Synthetic Methodologies and Route Optimization for Ethyl 2 4 Nitrophenyl Butanoate
Traditional Esterification Pathways and their Adaptability for Ethyl 2-(4-nitrophenyl)butanoate
The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid, 2-(4-nitrophenyl)butanoic acid. This transformation can be achieved through several reliable methods.
Acid-Catalyzed Condensation Approaches
The most classic method for esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. quora.com For the synthesis of this compound, this involves the direct reaction of 2-(4-nitrophenyl)butanoic acid with ethanol (B145695).
The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol (ethanol) is often used, or water is removed as it is formed. quora.com Concentrated sulfuric acid is a common and effective catalyst for this type of condensation reaction. quora.com
Reaction Scheme: CH₃CH₂CH(C₆H₄NO₂)COOH + CH₃CH₂OH ⇌ CH₃CH₂CH(C₆H₄NO₂)COOCH₂CH₃ + H₂O
The efficiency of this method is dependent on the reaction conditions, including temperature and the ability to shift the equilibrium.
Coupling Reagent-Mediated Syntheses (e.g., Carbodiimides)
To avoid the often harsh conditions (strong acid, high temperatures) of Fischer esterification and to achieve higher yields under milder conditions, coupling reagents are widely employed. nih.govorganic-chemistry.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are common for this purpose. The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by ethanol to form the desired ester, this compound, and a urea (B33335) byproduct (dicyclohexylurea, DCU).
More modern and efficient coupling reagents have been developed to improve reaction times, yields, and reduce side reactions like racemization. nih.govorganic-chemistry.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used in conjunction with carbodiimides to enhance efficiency and suppress side reactions. uniurb.it Other classes of coupling reagents, such as phosphonium (B103445) salts (e.g., BOP reagent) and uronium/aminium salts (e.g., HATU), are also highly effective for ester formation. organic-chemistry.org
Table 1: Comparison of Selected Coupling Reagents for Ester Synthesis
| Coupling Reagent/System | Description | Advantages |
|---|---|---|
| DCC | A widely used carbodiimide (B86325) coupling agent. | Cost-effective and readily available. |
| HATU | An aminium-based reagent known for high efficiency. | Fast reaction times, high yields, low racemization. organic-chemistry.org |
| Oxyma/DIC | A system using ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) as an additive with a carbodiimide like DIC. | Considered a safe and highly efficient alternative to benzotriazole-based additives. uniurb.it |
| NDTP | A novel recyclable coupling reagent that activates carboxylic acids via acyl thiocyanide intermediates. | Rapid reactions at room temperature, nonirritating, and the byproduct can be recycled. organic-chemistry.org |
Friedel-Crafts Acylation Strategies for Precursor Synthesis
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. wikipedia.orgorganic-chemistry.org This strategy can be used to synthesize a key ketone precursor, which can then be further elaborated to obtain the target molecule's backbone.
In this context, a plausible route involves the acylation of nitrobenzene (B124822) with butyryl chloride or butanoic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgyoutube.com This would produce 4'-nitrobutyrophenone.
Reaction Scheme: C₆H₅NO₂ + CH₃CH₂CH₂COCl --(AlCl₃)--> O₂NC₆H₄COCH₂CH₂CH₃ + HCl
A significant challenge in this specific reaction is the nature of the nitro group, which is strongly deactivating for electrophilic aromatic substitution (EAS) reactions like the Friedel-Crafts acylation. masterorganicchemistry.com Consequently, harsher reaction conditions may be required compared to the acylation of more activated aromatic rings. A stoichiometric amount of the AlCl₃ catalyst is generally necessary because it complexes with the product ketone. wikipedia.orgorganic-chemistry.org The resulting ketone can then be converted to the desired butanoate structure through subsequent reduction and functional group manipulations.
Nucleophilic Aromatic Substitution (SNAr) Routes for Nitro-Phenyl Moiety Formation
While the introduction of a nitro group onto an aromatic ring is classically achieved via electrophilic aromatic substitution, a Nucleophilic Aromatic Substitution (SNAr) pathway offers an alternative for constructing the nitro-phenyl moiety, especially for the precursor 2-(4-nitrophenyl)butyric acid. patsnap.com
This approach involves a nucleophilic attack on an aromatic ring that is activated by an electron-withdrawing group (like a nitro group) and possesses a good leaving group (such as a halogen). A patented method describes the synthesis of 2-(4-nitrophenyl)butyric acid starting from a compound like 1-fluoro-4-nitrobenzene (B44160). patsnap.com The key step is the reaction with diethyl malonate in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). patsnap.com The malonic ester acts as the nucleophile, displacing the fluoride (B91410) to form a new carbon-carbon bond.
Reaction Steps:
SNAr Reaction: 1-fluoro-4-nitrobenzene reacts with diethyl malonate and a base (e.g., NaH in DMF) to yield diethyl 2-(4-nitrophenyl)malonate. patsnap.com
Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed under acidic conditions (e.g., with sulfuric acid) and heated, which leads to decarboxylation to yield the target precursor, 2-(4-nitrophenyl)butyric acid. patsnap.com
This method advantageously avoids a direct nitration step in the final stages, which can enhance safety and reduce pollution. patsnap.com The precursor acid is then esterified as described in section 2.1.
Approaches to Incorporate the Butanoate Chain and Phenyl Substituent
Reactions Involving Diethyl Oxalate (B1200264) and Substituted Acetophenones
Condensation reactions provide another powerful tool for building the carbon skeleton of this compound. While direct examples with diethyl oxalate are less common in readily available literature, analogous reactions using similar building blocks illustrate the principle.
A related synthetic strategy involves a Mannich-type reaction using a substituted acetophenone (B1666503) (e.g., 4-nitroacetophenone), an aldehyde equivalent like ethyl glyoxylate (B1226380), and an amine. google.com This three-component reaction builds a significant portion of the final structure in a single step. For instance, a patent describes the reaction of acetophenone with ethyl glyoxylate and (S)-phenethylamine, catalyzed by L-proline, to synthesize a related butanoate derivative. google.com Adapting this to 4-nitroacetophenone would directly install the required nitrophenyl and ethyl ester components.
Another highly relevant approach involves the reaction of a p-nitrophenyl alkane, such as p-nitrotoluene, with an α,β-unsaturated ester like methyl methacrylate. google.com This condensation, carried out in the presence of a base like sodium hydroxide (B78521) in a polar aprotic solvent, directly forms the carbon backbone and incorporates the nitrophenyl group. google.com
Mechanistic Investigations and Reactivity Profiles of Ethyl 2 4 Nitrophenyl Butanoate
Reactivity at the Ester Functional Group
The ester group of ethyl 2-(4-nitrophenyl)butanoate is a primary site for nucleophilic attack, leading to several important transformations.
Hydrolytic Cleavage Mechanisms and Kinetics
The hydrolysis of esters, including those with a p-nitrophenyl group, has been a subject of detailed kinetic and mechanistic studies. The process involves the cleavage of the ester bond, typically through a nucleophilic acyl substitution mechanism. In both non-enzymatic and enzymatic hydrolysis, the fundamental steps involve a nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. semanticscholar.org This intermediate then collapses, resulting in the expulsion of the leaving group, which in this case would be the ethoxy group, and the formation of 2-(4-nitrophenyl)butanoic acid.
The rate of hydrolysis is influenced by several factors, including pH and the presence of catalysts. semanticscholar.org For p-nitrophenyl esters, the release of the p-nitrophenolate ion, which has a distinct yellow color, provides a convenient method for monitoring the reaction kinetics spectrophotometrically. semanticscholar.org Studies on similar p-nitrophenyl esters, such as p-nitrophenyl acetate (B1210297), have shown that the rate of hydrolysis is dependent on the pH of the medium. semanticscholar.org
Enzymatic hydrolysis of esters often utilizes a catalytic triad (B1167595) within the enzyme's active site, where a serine residue acts as the nucleophile. semanticscholar.org This process also proceeds through a tetrahedral intermediate. semanticscholar.org The kinetics of enzymatic hydrolysis of various p-nitrophenyl esters have been characterized by determining parameters such as the Michaelis-Menten constant (K_m) and the maximum velocity (V_max). For instance, the hydrolysis of p-nitrophenyl butyrate (B1204436) by certain enzymes has been shown to be most active at a specific pH and temperature. researchgate.net
The solvent environment also plays a crucial role in the kinetics of hydrolysis. For example, the hydrolysis of p-nitrophenyl alkanoates in aqueous mixtures of organic solvents like dimethyl sulfoxide (B87167) (DMSO) has been investigated. cdnsciencepub.com The addition of a cosolvent can affect the aggregation and conformation of the ester molecules, thereby influencing the reaction rate. cdnsciencepub.com
Transesterification Reactions with Various Alcohols
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the case of this compound, reaction with a different alcohol (R'-OH) would lead to the formation of a new ester, alkyl 2-(4-nitrophenyl)butanoate, and ethanol (B145695).
The mechanism under basic conditions involves a nucleophilic attack by an alkoxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the original alkoxy group. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated, which activates the ester towards nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is often used as the solvent. masterorganicchemistry.com
The transesterification of β-keto esters has been shown to be efficiently catalyzed by Lewis acids such as boric acid and methylboronic acid. nih.gov These catalysts can activate the ester towards nucleophilic attack by a range of primary, secondary, and even tertiary alcohols. nih.gov While this compound is not a β-keto ester, these findings highlight the potential for various catalytic systems to be employed in its transesterification.
Amide Formation via Aminolysis
Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. For this compound, this would involve the reaction with an amine (R'-NH2) to produce N-substituted-2-(4-nitrophenyl)butanamide and ethanol. This reaction typically proceeds through a nucleophilic acyl substitution mechanism, similar to hydrolysis and transesterification, where the amine acts as the nucleophile.
Enzymes, particularly esterases, can also mediate amide bond formation. nih.gov For instance, pig liver esterase (PLE) has been shown to catalyze the formation of dipeptides from N-protected amino acid esters. nih.gov This enzymatic approach can offer high stereoselectivity. nih.gov
Reactivity at the Nitro Aromatic Moiety
The nitro group on the phenyl ring significantly influences the reactivity of the aromatic system.
Reductive Transformations of the Nitro Group (e.g., to Amino, Hydroxylamino Derivatives)
The nitro group is highly susceptible to reduction, which can lead to a variety of products depending on the reducing agent and reaction conditions. The most common transformation is the reduction of the nitro group to an amino group (-NH2), which would convert this compound to ethyl 2-(4-aminophenyl)butanoate. This transformation is believed to be crucial for the biological activity of some nitroaromatic compounds, as the resulting amino group can interact with biological molecules.
Partial reduction can also occur, leading to the formation of hydroxylamino (-NHOH) or nitroso (-NO) derivatives. The specific product obtained is dependent on the control of the reduction potential and the choice of reducing agent.
Nucleophilic Additions to the Activated Aromatic Ring
The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack. This makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (S_NAr) reactions. In these reactions, a nucleophile attacks the carbon atom bearing a leaving group (if present) or, in some cases, a hydrogen atom, leading to the formation of a Meisenheimer complex as an intermediate. The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group.
While specific examples of nucleophilic addition to this compound itself are not detailed in the provided context, the general principle of nitro group activation is well-established in organic chemistry.
Reactions with Carbon-Nucleophiles
The reactivity of esters like this compound towards carbon-based nucleophiles is a cornerstone of carbon-carbon bond formation in organic synthesis. The presence of the electron-withdrawing nitro group on the phenyl ring is anticipated to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Reactions with common carbon nucleophiles, such as Grignard reagents and organolithium compounds, would typically lead to the formation of tertiary alcohols after successive additions.
However, the acidity of the α-hydrogen on the butanoate chain introduces complexity. Strong carbon-based nucleophiles, which are also strong bases, can deprotonate the α-carbon to form an enolate, competing with the desired nucleophilic acyl substitution. The choice of nucleophile and reaction conditions is therefore critical in directing the reaction towards either addition to the carbonyl group or deprotonation at the alpha-carbon.
In related systems, such as the reaction of nitroalkanes with arenes, electrophilic activation of the nitroalkane is a key step. frontiersin.org While not a direct reaction of a carbon nucleophile with the ester, it highlights the reactivity imparted by the nitro group. For this compound, reactions with softer carbon nucleophiles, like organocuprates or enolates in Michael additions (if an appropriate acceptor is present), could offer more selective pathways for C-C bond formation, minimizing side reactions. For instance, the reaction of nitronate anions with 1,2,4-triazines results in direct nucleophilic acylation, showcasing the nucleophilic potential of related structures. frontiersin.org
Reactivity at the Alpha-Carbon of the Butanoate Chain
The alpha-carbon of the butanoate chain in this compound is positioned between the electron-withdrawing ester group and the phenyl ring. This structural arrangement makes the α-hydrogen acidic and susceptible to removal by a base, leading to the formation of an enolate. masterorganicchemistry.compdx.edu The stability of the resulting enolate is a crucial factor in its formation and subsequent reactivity. The negative charge on the α-carbon is delocalized onto the carbonyl oxygen through resonance. masterorganicchemistry.com
The formation of the enolate is a reversible equilibrium. pdx.edu The position of this equilibrium is influenced by the strength of the base used and the reaction conditions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are highly effective for complete deprotonation, generating the enolate quantitatively. mnstate.edumnstate.edu Weaker bases, such as sodium ethoxide, will typically result in a partial formation of the enolate, existing in equilibrium with the starting ester. pdx.edu
| Factor | Influence on Enolate Formation | Example Base |
| Base Strength | Stronger bases favor more complete enolate formation. | LDA > Sodium ethoxide |
| Steric Hindrance | Bulky bases can influence the regioselectivity of deprotonation in unsymmetrical ketones (not directly applicable here but a key concept in enolate chemistry). | LDA |
| Solvent | Aprotic solvents are typically used to prevent protonation of the enolate. | Tetrahydrofuran (B95107) (THF) |
| Temperature | Low temperatures are often used to control reactivity and prevent side reactions. | -78 °C |
This table summarizes the key factors influencing the formation of enolates from carbonyl compounds.
Once formed, the enolate of this compound serves as a potent nucleophile, readily participating in alkylation and acylation reactions at the alpha-carbon. These reactions are fundamental for constructing more complex carbon skeletons.
Alkylation: The reaction of the enolate with an alkyl halide (R-X) proceeds via an SN2 mechanism. mnstate.edumnstate.edu This reaction introduces a new alkyl group at the α-position. The success of this reaction is highly dependent on the nature of the alkyl halide; primary and benzylic/allylic halides are ideal substrates, whereas secondary and tertiary halides are prone to elimination side reactions. mnstate.edumnstate.edu To ensure the reaction proceeds as desired, the enolate is typically pre-formed completely using a strong base like LDA before the alkyl halide is introduced. mnstate.edu
Acylation: Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-position. This leads to the formation of a β-keto ester derivative. The mechanism involves nucleophilic attack of the enolate on the carbonyl carbon of the acylating agent, followed by the elimination of the leaving group (e.g., chloride). mnstate.edu
| Reaction Type | Electrophile | Product | Key Considerations |
| Alkylation | Alkyl Halide (e.g., CH₃I, CH₂=CHCH₂Br) | α-Alkylated Ester | SN2 mechanism; best with 1° or allylic/benzylic halides. mnstate.edumnstate.edu |
| Acylation | Acyl Halide (e.g., CH₃COCl) | β-Keto Ester | Nucleophilic acyl substitution. |
This table outlines the alkylation and acylation reactions at the alpha-position of an ester enolate.
Investigating the Influence of the Nitro Group on Overall Reactivity and Selectivity
The para-nitro group exerts a profound influence on the reactivity of this compound through its strong electron-withdrawing nature. This influence is transmitted through both inductive and resonance effects, impacting both the electrophilic character of the carbonyl group and the acidity of the α-hydrogen.
The electron-withdrawing nitro group significantly increases the rate of nucleophilic attack at the carbonyl carbon. For example, studies on the alkaline hydrolysis of ethyl nitrobenzoates have shown that a nitro group in the 4-position increases the hydrolysis rate by a factor of approximately 120 compared to the unsubstituted ethyl benzoate (B1203000). rsc.org This rate enhancement is attributed to the stabilization of the negatively charged tetrahedral intermediate formed during the reaction.
Conversely, the nitro group also enhances the acidity of the α-hydrogen on the butanoate chain. By withdrawing electron density from the phenyl ring, it indirectly stabilizes the conjugate base (the enolate) formed upon deprotonation. This increased acidity means that weaker bases can be used to generate the enolate compared to esters lacking such a powerful electron-withdrawing group. This dual influence can affect selectivity; in reactions with basic nucleophiles, the competition between nucleophilic attack at the carbonyl and deprotonation at the α-carbon becomes more pronounced.
Furthermore, the nitro group influences the reactivity of the aromatic ring itself, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this is generally less favorable than reactions at the ester moiety under typical conditions.
Detailed Kinetic Studies of Key Reactions Involving this compound
While specific kinetic data for this compound is not extensively documented in the provided results, valuable insights can be drawn from studies on structurally similar compounds like p-nitrophenyl esters. Kinetic investigations are crucial for elucidating reaction mechanisms, determining rate-limiting steps, and quantifying the effects of substituents and reaction conditions.
Hydrolysis reactions of p-nitrophenyl esters are frequently used as model systems for kinetic analysis. For instance, the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) is significantly faster than that of its thioester analog, S-ethyl trifluorothioacetate, highlighting the critical role of the leaving group in determining the reaction rate. nih.gov The rate-determining step in these reactions is heavily influenced by the stability of the leaving group. nih.gov
In studies of the transesterification of ethyl butyrate catalyzed by lipase (B570770), the reaction kinetics were found to follow a Ping-Pong Bi-Bi mechanism, with competitive inhibition by the substrates. nih.gov Such enzymatic reactions showcase complex kinetic profiles where substrate concentration can both increase the rate up to a certain point and cause inhibition at higher concentrations. nih.gov
Kinetic studies on the reactions of p-nitrophenyl acetate (PNPA) and p-nitrophenyl benzoate (PNPB) with various nucleophiles reveal second-order kinetics. mdpi.comresearchgate.net The reactivity is influenced by factors such as the nucleophilicity of the attacking species and the structure of the ester. For example, PNPA is generally more reactive than PNPB toward nucleophiles in certain surfactant systems. researchgate.net
| System Studied | Kinetic Model/Finding | Key Implication | Reference |
| Ethyl Nitrobenzoate Hydrolysis | 4-nitro group increases rate ~120-fold. | Demonstrates strong electronic effect of the nitro group on carbonyl reactivity. | rsc.org |
| p-Nitrophenyl Trifluoroacetate Hydrolysis | Rate is dependent on the leaving group stability. | The p-nitrophenoxide is a good leaving group, facilitating nucleophilic acyl substitution. | nih.gov |
| Ethyl Butyrate Transesterification | Follows Ping-Pong Bi-Bi mechanism with substrate inhibition. | Highlights potential complexities in catalyzed reactions. | nih.gov |
| p-Nitrophenyl Acetate/Benzoate with Oximates | Second-order kinetics; reactivity depends on nucleophile and ester structure. | Provides a framework for predicting reactivity with different nucleophiles. | researchgate.net |
This table presents kinetic findings from studies on related ester compounds, offering insights into the probable kinetic behavior of this compound.
Advanced Spectroscopic and Structural Elucidation of Ethyl 2 4 Nitrophenyl Butanoate
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of ethyl 2-(4-nitrophenyl)butanoate. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-¹³ (¹³C) NMR provide a detailed atom-by-atom map of the molecule.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The electron-withdrawing nature of the nitro group and the ester functionality significantly influences the chemical shifts.
Aromatic Region: The 1,4-disubstituted phenyl ring gives rise to a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the strongly deshielding nitro group (H-2'/H-6') are expected to resonate at a lower field (higher ppm) compared to the protons ortho to the alkyl substituent (H-3'/H-5').
Aliphatic Region: The protons on the butanoate and ethyl ester moieties appear at higher fields. The single proton at the chiral center (H-2), being alpha to both the aromatic ring and the carbonyl group, is deshielded relative to other aliphatic protons and appears as a triplet due to coupling with the adjacent methylene (B1212753) group (H-3). The methylene protons of the ethyl group (-O-CH₂-) are observed as a quartet, coupled to the terminal methyl protons. The methylene protons of the butanoate chain (H-3) appear as a complex multiplet due to coupling with both H-2 and the terminal methyl group (H-4). The two methyl groups (on the ethyl ester and the butanoate chain) each appear as triplets at the highest fields.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' (Aromatic) | ~8.20 | d | ~8.8 |
| H-3', H-5' (Aromatic) | ~7.45 | d | ~8.8 |
| -O-CH₂ -CH₃ (Ethyl) | ~4.15 | q | ~7.1 |
| -CH - (Butanoate) | ~3.70 | t | ~7.5 |
| -CH₂-CH₂ -CH₃ (Butanoate) | ~2.05 | m | - |
| -O-CH₂-CH₃ (Ethyl) | ~1.25 | t | ~7.1 |
| -CH₂-CH₂-CH₃ (Butanoate) | ~0.95 | t | ~7.4 |
d = doublet, t = triplet, q = quartet, m = multiplet
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's electronic environment.
Carbonyl and Aromatic Carbons: The ester carbonyl carbon appears at the lowest field (~172 ppm). The aromatic carbons attached to the nitro group (C-4') and the butanoate chain (C-1') are significantly downfield, while the protonated aromatic carbons appear in the typical 120-130 ppm range.
Aliphatic Carbons: The carbons of the ethyl and butanoate groups are found at the highest fields.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate
X-ray Crystallography for Solid-State Structural Determination (if applicable)
As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. Consequently, detailed experimental data on its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles, are not available.
While crystallographic data for structurally related compounds exist, such as for derivatives of nitrophenyl-containing esters, direct extrapolation of these findings to predict the precise solid-state conformation and packing of this compound would be speculative. The substitution pattern on the phenyl ring and the nature of the ester group can significantly influence crystal packing and molecular conformation.
The determination of the crystal structure of this compound through X-ray crystallography would be a valuable contribution to the field. Such a study would provide unequivocal proof of its three-dimensional structure in the solid state, revealing key structural features. This would include the conformation of the butanoate chain, the orientation of the nitrophenyl group relative to the ester moiety, and the intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, that govern the crystal packing. This empirical data would be instrumental for validating and refining computational models of the molecule and for understanding its physical and chemical properties in a solid-state context.
Should crystallographic data become available, a comprehensive analysis would be presented here, including a detailed discussion of the molecular geometry and intermolecular interactions.
Computational and Theoretical Chemistry Approaches for Ethyl 2 4 Nitrophenyl Butanoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a lens through which the electronic world of molecules can be observed. For Ethyl 2-(4-nitrophenyl)butanoate, these calculations are pivotal in understanding its intrinsic properties.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), can be employed to determine its electronic and energetic characteristics. researchgate.net
The total energy of the molecule, also calculated via DFT, provides information about its thermodynamic stability. Furthermore, DFT can be used to compute various electronic properties such as ionization potential, electron affinity, and global reactivity descriptors, which collectively paint a comprehensive picture of the molecule's electronic behavior. nih.gov
Table 1: Calculated Electronic Properties of a Related Nitroaromatic Compound (Illustrative)
| Property | Value (Illustrative) | Significance |
| HOMO Energy | -7.5 eV | Energy of the highest energy electrons, related to electron-donating ability. |
| LUMO Energy | -2.1 eV | Energy of the lowest energy unoccupied orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical reactivity and kinetic stability. |
| Total Energy | -850 Hartrees | Thermodynamic stability of the molecule. |
Note: The values in this table are illustrative and based on typical DFT calculations for similar nitroaromatic compounds. Specific values for this compound would require dedicated calculations.
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its reactivity and biological activity. This compound has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy).
Reaction Mechanism Elucidation through Transition State Analysis
Understanding how a reaction proceeds is fundamental to controlling its outcome. Computational chemistry is a powerful tool for mapping out reaction pathways and identifying the transition states, which are the highest energy points along the reaction coordinate. For this compound, a key reaction of interest is its hydrolysis, the cleavage of the ester bond by water. libretexts.org
The hydrolysis of esters can proceed through different mechanisms, often involving the formation of a tetrahedral intermediate. libretexts.org Transition state analysis using DFT can pinpoint the geometry and energy of the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester. The energy barrier of this transition state determines the rate of the reaction.
For nitro-substituted esters, the electron-withdrawing nitro group can stabilize the negative charge that develops on the carbonyl oxygen in the transition state, thereby lowering the activation energy and accelerating the rate of hydrolysis compared to non-substituted analogues. nih.gov
Table 2: Illustrative Energy Profile for Ester Hydrolysis
| Species | Relative Energy (kcal/mol) |
| Reactants (Ester + H2O) | 0 |
| Transition State | +15 to +25 |
| Tetrahedral Intermediate | +5 to +10 |
| Products (Carboxylic Acid + Alcohol) | -5 to -15 |
Note: This table provides a general energy profile for ester hydrolysis. The specific values for this compound would depend on the exact reaction conditions and computational method.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can predict the 1H and 13C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be estimated. These predicted shifts can then be compared with experimental data to confirm the structure.
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities. This information helps in assigning the peaks in an experimental IR or Raman spectrum to specific molecular motions, such as the stretching of the C=O bond in the ester group or the symmetric and asymmetric stretches of the nitro group.
Molecular Modeling and Dynamics Simulations to Understand Molecular Behavior
While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time.
For this compound, MD simulations can be used to study its behavior in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time. From these trajectories, various properties can be analyzed, such as conformational changes, diffusion rates, and interactions with surrounding molecules.
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a series of compounds with their reactivity. For aromatic compounds, the Hammett equation is a classic tool for quantifying the effect of substituents on reaction rates. nih.gov
In the context of this compound, SRR studies would involve comparing its reactivity (e.g., in hydrolysis) with that of other esters bearing different substituents on the phenyl ring. The nitro group at the para-position is a strong electron-withdrawing group, which is expected to significantly increase the rate of nucleophilic attack on the ester carbonyl. By plotting the logarithm of the reaction rate constants against the Hammett substituent constants (σ) for a series of related compounds, a linear relationship can often be established, providing quantitative insight into the electronic effects governing the reaction. nih.gov
Chemical Transformations and Derivatizations of Ethyl 2 4 Nitrophenyl Butanoate
Synthesis of Carboxylic Acid and Alcohol Derivatives
The ester functionality of Ethyl 2-(4-nitrophenyl)butanoate is a primary site for transformation, allowing for its conversion into the corresponding carboxylic acid or alcohol.
Hydrolysis to 2-(4-nitrophenyl)butanoic Acid
The most direct transformation of the ester group is its hydrolysis to the corresponding carboxylic acid, 2-(4-nitrophenyl)butanoic acid. This reaction can be achieved under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis : This process involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is reversible and is essentially the reverse of Fischer esterification. libretexts.org Driving the reaction to completion often requires using a large volume of water. libretexts.org
Base-Mediated Hydrolysis (Saponification) : A more common and generally irreversible method is saponification, which uses a stoichiometric amount of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The reaction yields the carboxylate salt of the acid. A subsequent acidification step is required to protonate the carboxylate and isolate the final carboxylic acid product. libretexts.org This method is often preferred as it goes to completion. libretexts.org For instance, the hydrolysis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate, a related compound, is achieved using sodium hydroxide in ethanol (B145695), followed by acidification. prepchem.com
Reduction to 2-(4-nitrophenyl)butan-1-ol
The ester group can also be reduced to a primary alcohol, yielding 2-(4-nitrophenyl)butan-1-ol. This transformation requires a strong reducing agent, typically a metal hydride. The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. However, a significant challenge in this specific transformation is the chemoselectivity, as the nitro group is also susceptible to reduction. LiAlH₄ is known to reduce aromatic nitro compounds, often leading to azo products rather than amines. commonorganicchemistry.com Therefore, performing this reduction requires careful control of reaction conditions to selectively target the ester without affecting the nitro group, which can be difficult to achieve.
Table 1: Transformations of the Ester Group
| Transformation | Product | Reagents and Conditions |
|---|---|---|
| Acidic Hydrolysis | 2-(4-nitrophenyl)butanoic acid | H₂O, H⁺ (e.g., H₂SO₄), heat libretexts.org |
Amination of the Nitro Group to Access 2-(4-aminophenyl)butanoate Derivatives
The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations of this compound, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This opens up a vast array of subsequent synthetic possibilities. The product of this reaction is Ethyl 2-(4-aminophenyl)butanoate. prepchem.com
A variety of methods are available for this reduction, ranging from catalytic hydrogenation to the use of metals in acidic media. wikipedia.orgunimi.it
Catalytic Hydrogenation : This is a widely used and often clean method for nitro group reduction. unimi.it A solution of this compound in a solvent like ethanol can be hydrogenated using a metal catalyst. prepchem.com A specific documented synthesis achieved a 94% yield of Ethyl 2-(4-aminophenyl)butanoate using palladium black as the catalyst. prepchem.com Other common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. commonorganicchemistry.comwikipedia.org Catalytic hydrogenation is often preferred due to its high efficiency and the fact that the by-product is water. masterorganicchemistry.com
Metal-Based Reductions : The use of metals in acidic or neutral conditions is a classical and effective method. Common systems include iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com The use of zinc dust with ammonium (B1175870) chloride in an aqueous solution provides a milder, near-neutral condition for the reduction. libretexts.org Tin(II) chloride (SnCl₂) is another mild reagent capable of selectively reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Other Reagents : Hydrazine hydrate (B1144303) (H₂N-NH₂) in the presence of a catalyst such as Raney nickel or Pd/C can also be used for the reduction. chemicalbook.com Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) are also viable reagents, particularly for selective reductions when multiple nitro groups are present in a molecule. wikipedia.org
Table 2: Reagents for the Reduction of the Nitro Group
| Reagent/Catalyst | Conditions | Notes |
|---|---|---|
| H₂ / Palladium black | Ethanol solvent prepchem.com | Documented to provide a 94% yield for this specific transformation. prepchem.com |
| H₂ / Pd/C | Standard hydrogenation conditions commonorganicchemistry.com | A very common and efficient method for nitro reduction. commonorganicchemistry.com |
| H₂ / Raney Nickel | Standard hydrogenation conditions commonorganicchemistry.com | Useful alternative to Pd/C, especially if dehalogenation is a concern. commonorganicchemistry.com |
| Fe / HCl or Acetic Acid | Acidic medium, often with heating commonorganicchemistry.commasterorganicchemistry.com | A classic, inexpensive, and robust method. masterorganicchemistry.com |
| Zn / HCl or Acetic Acid | Acidic medium commonorganicchemistry.commasterorganicchemistry.com | Provides a mild method for reduction. commonorganicchemistry.com |
| SnCl₂ | Typically in an alcohol solvent commonorganicchemistry.com | A mild reagent useful for substrates with other reducible groups. commonorganicchemistry.com |
| Hydrazine hydrate / Nickel | Ethanol solvent, heating chemicalbook.com | An alternative to catalytic hydrogenation with H₂ gas. chemicalbook.com |
| Zn / NH₄Cl | Aqueous solution libretexts.org | Provides reduction under near-neutral pH conditions. libretexts.org |
Cyclization Reactions Utilizing the Ester and Phenyl/Nitro Functionalities
The functional groups within this compound can be utilized in intramolecular reactions to form new cyclic structures. These cyclization reactions often involve a transformation of the nitro group into a reactive intermediate that subsequently attacks another part of the molecule.
A key strategy is reductive cyclization , where the nitro group is reduced in situ to an amine or a related intermediate (like a nitroso or hydroxylamine (B1172632) species), which then participates in a ring-forming reaction. For example, a base-mediated reductive cyclization has been developed for 4-nitrophenylcyclohexanones, where the reduced nitro group attacks the tethered ketone to form a complex benzazocine ring system. nih.gov
Applying this principle to this compound, a plausible pathway involves the reduction of the nitro group to an amino group, forming Ethyl 2-(4-aminophenyl)butanoate. While direct intramolecular attack of this amine on the ester to form a lactam is challenging, it becomes feasible if the ester is first hydrolyzed to the carboxylic acid, 2-(4-aminophenyl)butanoic acid. The resulting amino acid can then undergo intramolecular condensation, typically promoted by heat or coupling agents, to form a seven-membered lactam.
Another approach involves the activation of the phenyl ring. The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution, which can be exploited in cyclization strategies. Furthermore, reactions involving the α-carbon next to the ester can be used to build a ring system that incorporates the phenyl moiety.
Formation of Organometallic Intermediates from the Compound
The creation of organometallic intermediates from this compound is constrained by the reactivity of the nitro group. The formation of highly nucleophilic and basic organometallics, such as Grignard or organolithium reagents, via direct metallation of the aromatic ring or the α-carbon is generally not feasible. These strong reagents would readily react with the electrophilic nitro group. acs.org
Despite these limitations, several strategies can be employed to form organometallic derivatives:
Transition-Metal-Catalyzed Cross-Coupling : While aryl nitro compounds are not typical substrates for cross-coupling reactions like Suzuki or Heck, which usually require aryl halides or triflates, specialized methods are emerging. In some contexts, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions, which can be mediated by transition metals.
Synthesis of Metal Complexes : The molecule can act as a ligand for a transition metal. The oxygen atoms of the nitro group or the carbonyl of the ester can coordinate to a metal center, forming a metal complex without creating a direct carbon-metal bond.
Modification to a Suitable Precursor : The most practical approach is to first transform the nitro group into a functional group more amenable to organometallic reactions. For instance, the reduction of the nitro group to an amine, as detailed in section 6.2, yields Ethyl 2-(4-aminophenyl)butanoate. This aniline (B41778) derivative can then be converted into a diazonium salt, which can undergo reactions (e.g., Sandmeyer-type reactions) to install a halogen. The resulting aryl halide is an excellent precursor for a wide range of organometallic intermediates via oxidative addition to metals like palladium, or for conversion into Grignard or organolithium reagents.
Bioorganometallic Scaffolds : In medicinal chemistry, phenyl rings are sometimes replaced by organometallic moieties like ferrocene (B1249389) to enhance pharmacological properties. mdpi.com A synthetic strategy could involve building a ferrocene-containing analogue of this compound, thus creating a complex organometallic molecule. mdpi.com
Development of Complex Polyfunctionalized Molecules from this compound
This compound serves as an excellent foundational block for synthesizing complex, polyfunctionalized molecules, primarily by leveraging the sequential and selective transformation of its nitro and ester groups. A key application is in the synthesis of pharmaceutical agents, such as the anti-platelet drug Indobufen. researchgate.net
A common synthetic strategy involves the following steps:
Ester Hydrolysis : The starting ester is first hydrolyzed to its corresponding carboxylic acid, 2-(4-nitrophenyl)butanoic acid. researchgate.net
Nitro Group Reduction : The nitro group of the resulting acid is then reduced to an amine, yielding 2-(4-aminophenyl)butanoic acid. researchgate.net This transformation is crucial as it installs a nucleophilic handle on the aromatic ring.
Amine Functionalization : The newly formed aromatic amine is a versatile functional group. In the synthesis of Indobufen, this amine is reacted with phthalic anhydride (B1165640). This reaction forms an isoindole-1,3-dione structure, demonstrating the construction of a complex heterocyclic system attached to the original molecular framework. researchgate.net
Further Transformations : The intermediate can be further modified. For example, the dione (B5365651) structure formed in the Indobufen synthesis is subsequently reduced to obtain the final isoindolinone core. researchgate.net
This stepwise approach, where one functional group is transformed to enable the next reaction, allows for the precise construction of intricate molecular architectures. The amine group derived from the nitro reduction can participate in a vast range of reactions, including amide bond formations, diazotizations followed by substitution (Sandmeyer reactions), or the synthesis of various heterocycles, making this compound a valuable precursor for creating libraries of diverse and complex molecules.
Applications of Ethyl 2 4 Nitrophenyl Butanoate As a Synthetic Intermediate
Role in the Synthesis of Heterocyclic Scaffolds
The chemical architecture of ethyl 2-(4-nitrophenyl)butanoate makes it a valuable precursor for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. A key transformation involves the reduction of the nitro group to an amine, which can then participate in cyclization reactions.
A significant application is in the synthesis of 1,8-naphthyridine (B1210474) derivatives. These compounds are known for their wide range of biological activities, including anticancer properties. ekb.eg The synthesis often begins with the reduction of the nitro group in this compound to form the corresponding aniline (B41778) derivative, ethyl 2-amino-4-phenylbutanoate. This reduction can be achieved using various reagents, such as tin(II) chloride (SnCl2) or catalytic hydrogenation with palladium on carbon (Pd/C). commonorganicchemistry.commasterorganicchemistry.com The resulting amino compound can then undergo condensation and cyclization reactions to form the 1,8-naphthyridine ring system. For instance, reaction with a β-dicarbonyl compound or its equivalent can lead to the formation of the fused heterocyclic structure. The specific substitution pattern on the final 1,8-naphthyridine can be controlled by the choice of the cyclization partner.
The general synthetic strategy can be outlined as follows:
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine.
Cyclization: The resulting aminophenyl derivative is reacted with a suitable precursor, such as a diketone or a compound with a similar reactive functional group, to construct the second ring of the naphthyridine scaffold.
This approach highlights the importance of the nitro group as a masked amino group, allowing for selective transformations at different stages of a synthetic sequence.
Precursor for Advanced Organic Building Blocks
This compound serves as a starting material for the creation of more complex and functionalized organic building blocks. The presence of the nitro group and the ester functionality allows for a variety of chemical modifications.
One important transformation is the conversion of the nitro group into other functional groups. As mentioned, reduction to an amine is a common strategy. masterorganicchemistry.comunacademy.com This amine can then be further functionalized, for example, by acylation to form amides or by diazotization to introduce other substituents onto the aromatic ring. These transformations convert a simple starting material into a more elaborate and versatile intermediate.
The ester group can also be manipulated. Hydrolysis of the ethyl ester yields the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions. Alternatively, the ester can be reduced to a primary alcohol. These modifications provide access to a range of derivatives with different reactive handles, expanding the synthetic utility of the original molecule.
For example, the reduction of the nitro group followed by protection of the resulting amine allows for selective reactions at the ester functionality. Subsequent deprotection and further modification of the amine provide a pathway to bifunctional molecules that are valuable in medicinal chemistry and materials science.
Integration into Multi-Step Synthetic Sequences for Complex Molecule Assembly
The strategic placement of functional groups in this compound makes it a valuable component in multi-step synthetic routes aimed at constructing complex target molecules. youtube.comyoutube.com The nitro group, in particular, plays a crucial role as it can be carried through several synthetic steps and then transformed at a later stage.
In retrosynthetic analysis, this compound can be identified as a key synthon for introducing a substituted phenylbutanoate fragment into a larger molecule. youtube.com The nitro group can act as a directing group in electrophilic aromatic substitution reactions before being converted to an amine for subsequent transformations.
An example of its integration in a multi-step synthesis could be the construction of a complex pharmaceutical agent. The synthesis might begin with the alkylation of the carbon alpha to the ester group, followed by modification of the aromatic ring. The nitro group could then be reduced to an amine, which could participate in the formation of a heterocyclic ring or be used as a handle for attaching another part of the target molecule. This step-wise approach, where different parts of the molecule are assembled sequentially, is a cornerstone of modern organic synthesis. mdpi.comresearchgate.netyoutube.com
Utility in Materials Science and Polymer Chemistry as a Monomer or Modifier
While the primary applications of this compound are in small molecule synthesis, its derivatives have potential utility in materials science and polymer chemistry. The presence of reactive functional groups allows for its incorporation into polymer chains as a monomer or for its use as a modifier to alter the properties of existing polymers.
After reduction of the nitro group to an amine, the resulting aminophenyl derivative can be used as a monomer in the synthesis of polyamides or polyimides. These polymers are known for their high thermal stability and mechanical strength. The specific structure of the butanoate side chain could influence the physical properties of the resulting polymer, such as its solubility and glass transition temperature.
Furthermore, the ester functionality could be used to attach the molecule to a polymer backbone, thereby modifying its surface properties or introducing specific functionalities. For instance, the nitro group could be used to impart specific electronic or optical properties to a material. While direct applications of this compound in this area are not extensively documented, the versatility of its functional groups suggests potential for future development. For example, related nitrophenyl carbonates are used as reagents for introducing protecting groups in polymer synthesis. sigmaaldrich.com
Advanced Analytical Methodologies for Ethyl 2 4 Nitrophenyl Butanoate
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is an indispensable tool for separating and analyzing the components of a mixture. For ethyl 2-(4-nitrophenyl)butanoate, various chromatographic techniques are utilized to assess its purity and analyze it within complex matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
A typical HPLC method for the analysis of similar nitroaromatic compounds might employ a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The isocratic or gradient elution mode can be selected based on the complexity of the sample matrix. UV detection is commonly used, leveraging the strong chromophore of the nitro group in the this compound molecule. Method validation is a critical step to ensure the reliability of the analytical data. This process involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness.
Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Compounds
| Parameter | Condition |
|---|---|
| Column | C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Tetrahydrofuran (B95107):Water (21:13:66, v/v/v) |
| Flow Rate | 1 mL/min |
| Detection | UV at 258 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
This table presents a hypothetical HPLC method based on common practices for similar compounds and is for illustrative purposes only.
While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis, particularly if it is part of a mixture with more volatile components or if it undergoes derivatization to increase its volatility. GC separates compounds based on their boiling points and interaction with the stationary phase, while MS provides identification based on the mass-to-charge ratio of the resulting ions.
For the analysis of related compounds, a capillary column with a non-polar or medium-polarity stationary phase is often used. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique fingerprint for identification. In some cases, derivatization may be necessary to improve the chromatographic properties of the analyte. For instance, a method for quantifying nitrite (B80452) in biological fluids involves its reaction with the solvent ethyl acetate (B1210297) in the GC injector to form a more volatile derivative. nih.gov
Table 2: Representative GC-MS Conditions for the Analysis of Organic Compounds
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min |
| MS Ionization | Electron Ionization (EI) |
| Mass Range | 50-500 amu |
This table outlines general GC-MS parameters and is for illustrative purposes.
Since this compound possesses a chiral center at the second carbon of the butanoate chain, it can exist as a pair of enantiomers. Chiral chromatography is a specialized HPLC technique used to separate these enantiomers. eijppr.com This is crucial in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful. eijppr.com
Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, can be determined by comparing the peak areas of the two enantiomers in the chromatogram. The resolution of enantiomers is a key parameter in evaluating the effectiveness of the chiral separation. nih.gov
Table 3: Example of Chiral HPLC System for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
This table provides an example of a chiral HPLC setup and is for illustrative purposes.
Quantitative Spectroscopic Methods for Concentration Determination
Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a rapid and straightforward approach for quantifying the concentration of this compound in a solution. This technique is based on the principle that the analyte absorbs light at a specific wavelength.
The presence of the nitrophenyl group in this compound results in a strong UV absorbance. A standard calibration curve is first constructed by measuring the absorbance of a series of solutions with known concentrations of the pure compound. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. For instance, the hydrolysis of 4-nitrophenyl butyrate (B1204436), a related compound, is monitored by UV-Vis spectrophotometry at 400 nm to quantify lipase (B570770) activity. caymanchem.com
Table 4: Illustrative Data for a UV-Vis Spectrophotometry Calibration Curve
| Concentration (mg/L) | Absorbance at λmax |
|---|---|
| 1 | 0.150 |
| 2 | 0.302 |
| 5 | 0.755 |
| 10 | 1.510 |
This table contains hypothetical data to illustrate the principle of a calibration curve.
Development of In-Process Monitoring Techniques
The development of in-process monitoring techniques is essential for optimizing the synthesis of this compound. These techniques allow for real-time analysis of the reaction mixture, providing valuable information on reaction progress, yield, and the formation of impurities.
Spectroscopic probes, such as Fourier-transform infrared (FTIR) or Raman spectroscopy, can be directly inserted into the reaction vessel to monitor the disappearance of reactants and the appearance of the product. These methods are non-destructive and provide instantaneous data. Similarly, online HPLC systems can be configured to automatically draw samples from the reactor, perform a rapid analysis, and provide feedback on the reaction status. These process analytical technology (PAT) tools are invaluable for ensuring consistent product quality and improving process efficiency.
Sustainability and Green Chemistry Principles in Ethyl 2 4 Nitrophenyl Butanoate Synthesis
Atom Economy and Mass Efficiency Analysis of Synthetic Routes
A core principle of green chemistry is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product. This concept is quantified by atom economy, which provides a theoretical measure of reaction efficiency. jocpr.com
A plausible synthetic route to Ethyl 2-(4-nitrophenyl)butanoate is the Friedel-Crafts alkylation of nitrobenzene (B124822) with ethyl 2-bromobutanoate, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). numberanalytics.commasterorganicchemistry.com
Reaction: C₆H₅NO₂ (Nitrobenzene) + C₆H₁₁BrO₂ (Ethyl 2-bromobutanoate) --(AlCl₃)--> C₁₂H₁₅NO₄ (this compound) + HBr
The atom economy for this reaction is calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | Reactant |
| Ethyl 2-bromobutanoate | C₆H₁₁BrO₂ | 195.05 | Reactant |
| This compound | C₁₂H₁₅NO₄ | 237.25 | Product |
| Hydrogen Bromide | HBr | 80.91 | Byproduct |
Atom Economy = (237.25 / (123.11 + 195.05)) x 100 ≈ 74.5%
This calculation shows that, even with a 100% chemical yield, a significant portion of the reactant atoms (over 25%) ends up in byproducts, which are considered waste. scranton.eduprimescholars.com
Solvent Selection and Replacement (e.g., Bio-based, Supercritical Fluids, Ionic Liquids)
Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of mass in a reaction and subsequent waste streams. rsc.orgjk-sci.com Therefore, selecting an appropriate solvent is critical for green synthesis. jk-sci.com Traditional Friedel-Crafts alkylations often employ halogenated solvents like dichloromethane (B109758) or aprotic solvents like carbon disulfide, which are toxic and environmentally harmful.
Green chemistry encourages the replacement of such hazardous solvents with safer alternatives. nih.govrsc.org Potential green solvents for the synthesis of this compound could include:
Bio-based Solvents: These are derived from renewable resources like plants. Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass and is a suitable replacement for tetrahydrofuran (B95107) (THF). jk-sci.com
Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. researchgate.netorgchemres.orgcapes.gov.br Their negligible vapor pressure reduces air pollution. For reactions like alkylations, certain ILs can replace traditional Lewis acids and volatile organic compounds (VOCs). rsc.org
Supercritical Fluids (sc-Fluids): Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. rsc.orgrsc.org Its properties can be tuned by adjusting temperature and pressure, and it can be easily removed and recycled after the reaction, leaving no solvent residue. rsc.org
The following table compares the properties of a conventional solvent with greener alternatives.
| Solvent | Type | Boiling Point (°C) | Key Hazards | Origin |
| Dichloromethane | Conventional | 39.6 | Carcinogen, Volatile | Petrochemical |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | ~80 | Flammable | Biomass |
| [BMIM][BF₄] | Ionic Liquid | High | Potential aquatic toxicity | Synthetic |
| Supercritical CO₂ | Supercritical Fluid | 31.1 (Critical Temp) | High Pressure | Readily available |
Choosing a greener solvent must also consider its compatibility with the reaction chemistry and its entire life cycle, including its production and disposal. rsc.orgrsc.org
Catalytic Strategies for Reduced Waste and Enhanced Selectivity
The third principle of green chemistry promotes the use of catalytic reagents over stoichiometric ones. scispace.com Catalysts are used in small amounts and can be recycled, reducing waste significantly.
The traditional Friedel-Crafts alkylation is a prime example of a reaction with poor catalyst efficiency. It requires more than one equivalent of AlCl₃ because the Lewis acid complexes with both the alkyl halide and the nitro group on the product, rendering it inactive. numberanalytics.comlibretexts.org This generates large volumes of acidic aluminum-containing waste during aqueous workup.
Modern catalytic strategies offer greener alternatives:
Solid Acid Catalysts: Materials like zeolites and sulfated zirconia can replace soluble Lewis acids. researchgate.net They are highly selective, easy to separate from the reaction mixture (e.g., by filtration), and can be regenerated and reused multiple times. This simplifies product purification and minimizes waste.
Highly Active Homogeneous Catalysts: Developing catalysts that are effective at very low concentrations (high turnover numbers) reduces the amount of catalyst needed and the subsequent waste. Palladium-catalyzed reactions, for example, can achieve high yields and selectivity in the synthesis of 2-arylpropanoic acids, which are structurally related to the target molecule. acs.org
Biocatalysis: Enzymes can operate under mild conditions (room temperature, neutral pH) in aqueous media, offering unparalleled selectivity and reducing the need for protecting groups and harsh reagents. While a specific enzyme for this synthesis may not be readily available, biocatalysis represents an ideal green approach. scispace.com
Enhanced selectivity is another key benefit of advanced catalytic strategies. In the alkylation of nitrobenzene, substitution can occur at the meta position due to the directing effect of the nitro group. numberanalytics.com A well-designed catalyst can improve regioselectivity, leading to a higher yield of the desired para-substituted product and simplifying purification. numberanalytics.com
| Catalyst Type | Example | Typical Loading | Separation/Recycling | Waste Generation |
| Stoichiometric Lewis Acid | AlCl₃ | >1 equivalent | Difficult; destroyed in workup | High |
| Solid Acid Catalyst | Zeolite H-BEA | Catalytic amount | Simple filtration; reusable | Low |
| Homogeneous Catalyst | PdCl₂(PPh₃)₂ | Catalytic amount | Can be complex; may require special techniques | Low |
Energy Efficiency in Reaction Design and Process Optimization
Energy requirements for chemical processes have significant environmental and economic impacts and should be minimized. researchgate.net Synthetic routes should be designed to be as energy-efficient as possible, for instance, by conducting them at ambient temperature and pressure.
Several strategies can be employed to improve the energy efficiency of the synthesis of this compound:
Electrochemical Synthesis: Electrosynthesis uses electrical energy to drive chemical reactions directly. This method can often be performed at room temperature, avoiding the energy costs of heating. rsc.org It can also eliminate the need for certain reagents by generating reactive species in situ at an electrode surface.
Process Optimization: Beyond the reaction itself, significant energy is consumed in separation and purification steps like distillation. Optimizing the process to achieve high conversion and selectivity minimizes the energy needed for purification. Integrating reaction and separation steps, where feasible, can also lead to substantial energy savings.
The following table provides a conceptual comparison of energy inputs for different heating methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Mechanism | Conduction/Convection (slow, inefficient) | Direct molecular interaction (rapid, efficient) |
| Typical Reaction Time | Hours | Minutes |
| Temperature Control | Less precise, temperature gradients | Precise and uniform |
| Overall Energy Consumption | High | Potentially Lower |
Evaluation of Green Chemistry Metrics for Synthetic Processes
To holistically assess the "greenness" of a chemical process, a range of metrics beyond simple percentage yield are necessary. These metrics help quantify the environmental impact and resource efficiency of a synthetic route. nih.gov
Key green chemistry metrics include:
Atom Economy (AE): As discussed, this measures the percentage of reactant atoms that end up in the desired product. jocpr.com
Reaction Mass Efficiency (RME): This provides a more realistic measure by relating the mass of the final product to the mass of all reactants, including those used in excess. nih.gov
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of total waste generated to the mass of the product. Lower E-Factors signify less waste and a greener process. nih.gov
Process Mass Intensity (PMI): Widely used in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, solvents, catalyst, workup chemicals) used in a process to the mass of the final product. A lower PMI is better. The ideal PMI is 1. nih.gov
| Metric | Formula | Ideal Value | Focus |
| Atom Economy (AE) | % AE = (MW of product / Σ MW of reactants) × 100 | 100% | Theoretical efficiency of atom incorporation |
| Reaction Mass Efficiency (RME) | % RME = (Mass of isolated product / Σ Mass of reactants) × 100 | 100% | Actual efficiency including yield and stoichiometry |
| E-Factor | E-Factor = Total Mass of Waste / Mass of Product | 0 | Waste generation |
| Process Mass Intensity (PMI) | PMI = Total Mass Input / Mass of Product | 1 | Overall process efficiency and resource usage |
By applying these metrics, a "traditional" synthesis of this compound (e.g., stoichiometric AlCl₃ in dichloromethane) can be quantitatively compared to a "greener" alternative (e.g., a catalytic amount of a solid acid in a bio-based solvent). The greener route would invariably show a much lower E-Factor and PMI, providing a clear justification for its development and implementation. researchgate.net
Future Research Directions and Emerging Paradigms for Ethyl 2 4 Nitrophenyl Butanoate
Exploration of Novel Catalytic Systems for Efficient Transformations
The development of highly efficient catalytic systems is paramount for the synthesis of ethyl 2-(4-nitrophenyl)butanoate, primarily through α-arylation of an ethyl butanoate precursor. Future research is gravitating towards several promising areas.
Palladium- and Copper-Catalyzed α-Arylation: Palladium-catalyzed cross-coupling reactions have been foundational in C-C bond formation. organic-chemistry.orgnih.gov Future work will likely focus on developing next-generation catalysts with enhanced activity and broader functional group tolerance, allowing the use of less reactive but more accessible aryl chlorides instead of bromides. organic-chemistry.org Research into ligands, such as P-chiral monophosphorus ligands, has already shown promise in the enantioselective α-arylation of esters to create quaternary stereocenters. nih.gov Similarly, copper-catalyzed systems, often used with ligands like bis(phosphine) dioxides, present a complementary approach to palladium, particularly for the arylation of silyl (B83357) enol ethers to form enolizable α-arylated ketones. nih.gov A key challenge that remains is preventing the easy enolization of monoarylation products, which can lead to racemization when forming tertiary stereocenters. nih.gov
Organocatalysis: As an alternative to metal-based catalysts, organocatalysis offers a more sustainable and often less toxic approach. Asymmetric phase-transfer catalysis, for instance, has been successfully used for the Michael addition of butenolides to nitro-containing compounds, demonstrating the potential for creating chiral centers under mild conditions. mdpi.com Future exploration in this area could involve designing new chiral organocatalysts that can directly facilitate the asymmetric α-arylation of butanoate esters with nitroaryl electrophiles.
Phase-Transfer Catalysis (PTC): PTC provides a practical method for reactions involving immiscible phases, which is relevant for the synthesis of related nitro-substituted esters like ethyl 2-(4-nitrophenoxy)acetate. ijche.comijche.com This technique uses catalysts such as quaternary ammonium (B1175870) salts to transport a nucleophile from an aqueous or solid phase to an organic phase for reaction. crdeepjournal.org Investigating novel phase-transfer catalysts and the influence of ultrasound (sonocatalysis) could enhance reaction rates and yields for the synthesis of this compound. ijche.comijche.com
A comparative overview of potential catalytic systems is presented below.
| Catalyst Type | Precursors | Key Features & Research Focus |
| Palladium-based | Ethyl butanoate zinc enolate + 4-nitrobromobenzene | High yields, tolerance of functional groups. organic-chemistry.org Future work on using aryl chlorides and developing ligands for enantioselectivity. organic-chemistry.orgnih.gov |
| Copper-based | Silyl enol ether of ethyl butanoate + 4-nitrophenyl source | Complements palladium catalysis; suitable for specific substrates like silyl enol ethers. nih.gov Focus on ligand optimization for enantiocontrol. |
| Organocatalysis | Ethyl butanoate + Nitroaryl electrophile | Metal-free, sustainable approach. mdpi.com Research needed to design catalysts for direct asymmetric arylation. |
| Phase-Transfer | Ethyl bromoacetate (B1195939) + 4-nitrophenol (B140041) (for related esters) | Mild conditions, suitable for multiphase systems. ijche.comcrdeepjournal.org Exploration of new catalysts and sonication to improve efficiency. ijche.com |
Continuous Flow Chemistry Approaches for Synthesis
Continuous flow chemistry, particularly using microreactors, is set to transform the synthesis of compounds like this compound. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. beilstein-journals.orgnih.govnumberanalytics.com
The synthesis of the target compound involves two key transformations: esterification and nitration. For the nitration step, which is notoriously fast and highly exothermic, flow reactors provide superior temperature control, minimizing the risk of runaway reactions and the formation of undesired byproducts. beilstein-journals.orgnih.gov Research has demonstrated the successful continuous flow nitration of various aromatic compounds using miniaturized devices. beilstein-journals.orgnih.govgoogle.com Different reactor designs, such as translucent Teflon tubes and modular microreactors made of corrosion-resistant materials like PTFE and Tantalum, have been developed to handle aggressive reagents like nitric and sulfuric acids. beilstein-journals.orgresearchgate.net
By integrating nitration and esterification modules in a continuous sequence, the entire process can be streamlined. An idealized continuous flow setup would involve pumping the precursor streams (e.g., ethyl butanoate and a nitrating agent) through micromixers and into a temperature-controlled reactor coil or a packed-bed reactor. beilstein-journals.orgsoton.ac.uk The residence time, temperature, and stoichiometry can be precisely controlled to optimize yield and selectivity. soton.ac.ukacs.org This approach not only enhances safety and efficiency but also facilitates easier scale-up from laboratory to industrial production. acs.orgkth.se
| Parameter | Advantage in Flow Chemistry | Relevance to Synthesis |
| Heat Transfer | High surface-area-to-volume ratio allows rapid heat dissipation. numberanalytics.com | Crucial for controlling the highly exothermic nitration of the phenyl ring, preventing side reactions. beilstein-journals.orgnih.gov |
| Mass Transfer | Efficient mixing in micromixers enhances reaction rates. acs.org | Important for heterogeneous reactions, such as liquid-liquid nitration, ensuring high conversion. researchgate.net |
| Safety | Small reactor volumes minimize the hazard of handling explosive or toxic intermediates. beilstein-journals.orggoogle.com | Reduces risks associated with nitrating mixtures and potentially unstable intermediates. |
| Scalability | Production is scaled by running the system for longer or by "numbering-up" (parallelizing) reactors. kth.se | Offers a more straightforward path to industrial production compared to redesigning large batch reactors. |
| Process Control | Precise, automated control of temperature, pressure, flow rate, and residence time. acs.org | Allows for fine-tuning of the reaction to maximize the yield of the desired mono-nitrated product. soton.ac.uk |
Biocatalytic Routes for Enantioselective Production
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven research into biocatalytic methods. Enzymes, particularly lipases, offer a green and highly selective alternative to traditional chemical synthesis for producing chiral molecules like this compound. nih.govmdpi.com
Lipases are widely used for their ability to catalyze esterification and transesterification reactions with high enantioselectivity under mild conditions. nih.govmdpi.com The kinetic resolution of racemic α-amino esters has been successfully achieved using lipases, such as Candida antarctica lipase (B570770) A, which demonstrates excellent activity and enantiodiscrimination. nih.gov This principle can be applied to the deracemization of a racemic mixture of this compound, where the enzyme would selectively hydrolyze one enantiomer, allowing for the separation of the remaining chiral ester. nih.gov
Future research will focus on several key areas:
Enzyme Screening: Identifying novel lipases from diverse microbial sources with high activity and selectivity towards the specific substrate. nih.gov
Enzyme Engineering: Using techniques like directed evolution and site-saturation mutagenesis to enhance the catalytic performance, stability, and substrate specificity of existing enzymes. iiserpune.ac.indntb.gov.ua Computational methods like molecular docking can provide insights into the enzyme's active site, guiding the design of mutations to improve catalytic activity. iiserpune.ac.in
| Biocatalytic Strategy | Description | Key Research Focus |
| Kinetic Resolution | Enzymatic hydrolysis of one enantiomer from a racemic mixture of this compound. nih.gov | Screening for highly selective lipases; optimizing separation of the remaining ester from the hydrolyzed acid. |
| Asymmetric Synthesis | Direct enzymatic esterification of 2-(4-nitrophenyl)butanoic acid with ethanol (B145695). | Identifying or engineering a lipase that can selectively esterify a prochiral or racemic acid to produce a single enantiomer of the ester. |
| Enzyme Engineering | Modification of enzyme structure (e.g., through mutagenesis) to improve performance. iiserpune.ac.innih.gov | Using computational modeling to predict beneficial mutations for enhanced activity and enantioselectivity towards the target substrate. iiserpune.ac.in |
Advanced Characterization Techniques for Reaction Intermediates
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes. The short-lived and often reactive nature of intermediates in catalytic cycles necessitates the use of advanced, in-situ characterization techniques.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Techniques like ReactIR™ allow for the real-time monitoring of reactions without sample removal. mt.com By tracking the concentration of reactants, products, and intermediates, researchers can gain detailed kinetic and mechanistic insights. nih.govyoutube.com For the synthesis of this compound, in-situ FTIR could be used to monitor the formation of the enolate intermediate during α-arylation or to track the progress of the nitration step, ensuring reaction completion and identifying potential byproducts in real time. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of organometallic complexes and reaction intermediates. libretexts.orgbruker.com For palladium-catalyzed arylations, techniques like ³¹P NMR are invaluable for studying phosphine-containing catalysts, while ¹H NMR can identify key species like metal hydride complexes. libretexts.org Advanced multidimensional NMR experiments (e.g., COSY, HSQC) can help characterize complex structures and catalyst-substrate interactions, providing a deeper understanding of the catalytic cycle. kaist.ac.krresearchgate.net
Computational Modeling: Quantum mechanics (QM) and molecular mechanics (MM) calculations are increasingly used to supplement experimental data. Computational studies can map out reaction energy profiles, distinguish between different mechanistic pathways (e.g., C-bound vs. O-bound enolates in arylation), and predict the structures of transient intermediates that are difficult to observe experimentally. acs.org
| Technique | Application in Synthesis of this compound | Information Gained |
| In-situ FTIR | Real-time monitoring of the α-arylation or nitration reaction. mt.commdpi.com | Reaction kinetics, detection of intermediates, confirmation of reaction endpoint, identification of byproducts. |
| NMR Spectroscopy | Characterization of the palladium-ligand complex and its interaction with the ester enolate. nih.govlibretexts.org | Structure of catalytic intermediates, ligand-metal interactions, evidence for mechanistic pathways. |
| Computational Chemistry | Modeling the reaction profile of the catalytic cycle. acs.org | Energetic feasibility of proposed mechanisms, structures of transition states and intermediates, rationale for stereoselectivity. |
Integration with Machine Learning and AI for Reaction Discovery and Optimization
Catalyst Design and Discovery: ML models can accelerate the discovery of new catalysts by learning the complex relationship between a catalyst's structure and its performance. specialchem.comvt.edu By analyzing large datasets from computational or experimental screenings, these models can predict the catalytic activity of novel materials, allowing researchers to focus their efforts on the most promising candidates. nih.govumich.edu For instance, an ML model could predict the effectiveness of different phosphine (B1218219) ligands for the palladium-catalyzed α-arylation reaction, speeding up the development of more efficient catalytic systems. researchgate.net
| AI/ML Application | Description | Potential Impact on Synthesis of this compound |
| Reaction Condition Optimization | Algorithms iteratively suggest experiments to find optimal yield and selectivity. beilstein-journals.orgchemical.ai | Faster development of a high-yielding, selective protocol by efficiently navigating parameters like temperature, solvent, and catalyst loading. researchgate.net |
| Catalyst Performance Prediction | Models learn structure-activity relationships to predict the effectiveness of new catalysts. specialchem.comvt.edu | Rapid identification of novel, high-performance palladium, copper, or organocatalysts for the α-arylation step. |
| Retrosynthesis Planning | AI tools suggest potential synthetic routes for a target molecule. beilstein-journals.org | Proposing novel or more efficient pathways to this compound beyond traditional arylation methods. |
| Automated Robotic Platforms | Integration of AI with robotics to perform experiments autonomously. pharmafeatures.commdpi.com | High-throughput screening of catalysts and reaction conditions, leading to accelerated process development. |
Q & A
Q. What synthetic routes are commonly employed for Ethyl 2-(4-nitrophenyl)butanoate, and how can reaction conditions be optimized?
this compound can be synthesized via esterification or alkylation of nitro-substituted precursors. For example, a pressure-assisted esterification method using ethanol and catalytic H₂SO₄ at 120°C for 24 hours achieves high yields (~86%) for structurally related nitroaromatic esters, as demonstrated in the synthesis of ethyl 2-methyl-4-nitrophenylacetate . Optimization involves controlling stoichiometry (e.g., 10:1 ethanol-to-substrate ratio), temperature, and acid catalysis. Column chromatography (silica gel, ethyl acetate/hexane eluent) is effective for purification .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- ¹H-NMR : Aromatic protons (δ 8.05–7.38 ppm for nitroaryl groups), ester methylene (δ 4.19–4.55 ppm), and alkyl chain signals (δ 1.27–2.43 ppm) are diagnostic .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 246.0 [M+Na]⁺) and fragmentation patterns validate the molecular formula .
- IR spectroscopy : C=O stretching (~1740 cm⁻¹) confirms the ester moiety.
Q. What analytical methods ensure purity and monitor reaction progress for this compound?
- Thin-layer chromatography (TLC) : Use silica plates with UV visualization to track nitroaromatic intermediates .
- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients resolve nitro-substituted esters (retention time ~10–15 minutes) .
- Gas chromatography (GC) : Polar columns (e.g., DB-Wax) with flame ionization detection quantify volatile derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in nitroaromatic alkylation be addressed during synthesis?
Regioselectivity in nitroaryl alkylation is influenced by electronic effects. For example, the nitro group directs electrophilic substitution to the para position. In multi-step syntheses, intermediates like 2-(4-nitrophenyl)ethanol can be brominated using CBr₄ and PPh₃ in DCM to ensure α-position functionalization . Computational modeling (DFT) aids in predicting reaction pathways and optimizing steric/electronic conditions .
Q. What mechanistic insights explain contradictory yield reports for this compound derivatives?
Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of the ester group under acidic conditions). For instance, NaBH₄ reduction of nitroaromatic esters requires strict anhydrous conditions to prevent ester cleavage . Kinetic studies (e.g., monitoring via ¹H-NMR) and pH control (buffered ethanol/water systems) mitigate such issues .
Q. How do structural modifications of this compound influence biological activity?
Derivatives with thioether or heterocyclic substituents (e.g., imidazole or triazole rings) exhibit enhanced pharmacological potential. For example, ethyl [2-(benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl] acetate shows antioxidant activity (80.4% ABTS radical scavenging), attributed to the nitro group’s electron-withdrawing effects and sulfur’s redox activity . Structure-activity relationship (SAR) studies using enzymatic assays (e.g., hydrolase inhibition) guide rational design .
Q. What strategies stabilize this compound against thermal or photolytic degradation?
- Storage : Anhydrous conditions (desiccants) and amber glass vials prevent hydrolysis and UV-induced nitro group reduction .
- Additives : Antioxidants (e.g., BHT) suppress radical-mediated decomposition.
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (e.g., >150°C for nitroaromatic esters) .
Q. How is this compound utilized as a precursor in multi-step organic syntheses?
this compound serves as a key intermediate for:
- Heterocyclic systems : Condensation with hydrazines yields pyrazole or triazole derivatives, relevant in anticancer research .
- Chiral resolution : Enzymatic hydrolysis (e.g., lipases) produces enantiopure hydroxy acids for asymmetric synthesis .
Methodological Notes
- Spectral data interpretation : Cross-validate NMR splitting patterns with coupling constants (e.g., J = 7.0 Hz for ethyl CH₂CH₃) to confirm structural assignments .
- Contradictory data resolution : Replicate experiments under controlled atmospheres (e.g., N₂ glovebox) to isolate environmental variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
